6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-tert-butylbenzoate
Description
Properties
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-20(2,3)14-7-5-13(6-8-14)18(25)27-17-10-26-15(9-16(17)24)11-28-19-22-21-12-23(19)4/h5-10,12H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPALDOPCLXTMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-tert-butylbenzoate typically involves multiple steps, starting with the preparation of the triazole and pyran intermediates. The triazole group can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The pyran ring is often formed via a condensation reaction between a diketone and an aldehyde. The final step involves the esterification of the pyran intermediate with 4-tert-butylbenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the pyran ring can be reduced to an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal ions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-tert-butylbenzoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The pyran ring can interact with biological membranes, affecting their fluidity and function. The benzoate group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and other biomolecules.
Comparison with Similar Compounds
Table 1: Structural Features of the Target Compound and Analogues
| Compound Name | Core Structure | Benzoate Substituent | Heterocyclic Group | Linkage Type |
|---|---|---|---|---|
| Target Compound | 4-oxo-4H-pyran | 4-tert-butyl | 4-methyl-1,2,4-triazole | Sulfanyl-methyl |
| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Ethyl benzoate | 4-(pyridazin-3-yl)phenethylamino | Pyridazine | Amino (-NH-) |
| I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | Ethyl benzoate | 4-(6-methylpyridazin-3-yl)phenethylamino | Methylpyridazine | Amino (-NH-) |
| I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) | Ethyl benzoate | 4-(methylisoxazol-5-yl)phenethylamino | Isoxazole | Amino (-NH-) |
| I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | Ethyl benzoate | 4-(3-methylisoxazol-5-yl)phenethylthio | Isoxazole | Thioether (-S-) |
Key Observations:
Substituent Bulk : The target’s 4-tert-butylbenzoate group is significantly bulkier than the ethyl benzoates in analogues, likely enhancing lipophilicity and steric hindrance .
Heterocyclic Diversity: The triazole ring in the target differs from pyridazine/isoxazole in analogues.
Linkage Chemistry: The sulfanyl-methyl bridge in the target contrasts with amino or thioether linkages in analogues, which may alter metabolic stability or electronic properties.
Bioactivity and Mode of Action Insights
While direct bioactivity data for the target compound are absent, demonstrates that structurally similar compounds cluster into groups with correlated bioactivity profiles and protein interactions . For example:
- Pyridazine derivatives (e.g., I-6230, I-6232) often target kinases or neurotransmitter receptors due to their planar aromatic systems.
- Isoxazole-containing compounds (e.g., I-6273, I-6373) exhibit anti-inflammatory or antimicrobial activity, attributed to their electrophilic reactivity.
The target’s triazole-pyran scaffold may interact with enzymes or receptors requiring both hydrogen-bonding (triazole) and hydrophobic (tert-butyl) interactions. Such dual functionality is observed in antifungal agents (e.g., triazole-containing fluconazole derivatives) .
Physicochemical Property Predictions
’s "lumping strategy" groups structurally similar compounds for modeling physicochemical behavior . Applying this concept:
- Solubility : The tert-butyl group may reduce aqueous solubility compared to ethyl analogues.
- Metabolic Stability: The sulfanyl-methyl linkage could resist oxidative degradation better than amino linkages.
- Protein Binding : The triazole’s nitrogen atoms may enhance binding to metalloenzymes or heme-containing proteins.
Biological Activity
The compound 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-tert-butylbenzoate is a synthetic derivative that incorporates a triazole moiety, known for its diverse biological activities. This article reviews the biological activities associated with this compound, particularly focusing on its antioxidant and antibacterial properties, as well as its potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.5 g/mol. The structure consists of a pyran ring fused with a triazole and benzoate moieties, contributing to its biological activity.
Antioxidant Activity
Antioxidant activity is crucial for mitigating oxidative stress in biological systems. The compound has been evaluated for its capacity to scavenge free radicals using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). In comparative studies, compounds similar to this triazole derivative have shown significant antioxidant potential:
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Ascorbic Acid | 0.87 | - |
| This compound | TBD | TBD |
Antibacterial Activity
The antibacterial efficacy of the compound has been assessed against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols. Notably, triazole derivatives have been documented to exhibit broad-spectrum antibacterial effects.
| Bacteria Species | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Candida albicans | TBD |
Molecular docking studies have further elucidated the interactions between this compound and bacterial enzymes, indicating strong binding affinities that correlate with its observed antibacterial activity.
Case Studies and Research Findings
Recent studies have highlighted the biological significance of 1,2,4-triazole derivatives. For instance:
- Antioxidant and Antibacterial Studies : A study focused on various triazole derivatives demonstrated that modifications at the sulfanyl position significantly enhanced both antioxidant and antibacterial properties. The findings suggest that the incorporation of substituents like tert-butyl groups can optimize these activities .
- Molecular Docking Analysis : Research involving molecular docking has shown that similar compounds exhibit high binding scores against bacterial targets such as FabH from Enterococcus faecalis and FtsA from Staphylococcus aureus, reinforcing their potential as therapeutic agents .
- Safety Profiles : Toxicity predictions conducted on related triazole compounds indicate favorable safety profiles, making them suitable candidates for further development in antibiotic therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
